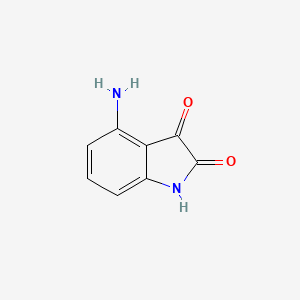![molecular formula C10H18ClNO2 B8054247 Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8054247.png)
Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(aminomethyl)bicyclo[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[311]heptane core, which provides a rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexane derivatives.
Formation of Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions.
Introduction of Functional Groups: The aminomethyl group is introduced through amination reactions, while the carboxylate ester is formed via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
作用機序
The mechanism by which Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity for these targets .
類似化合物との比較
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: Compounds with similar bicyclic cores, such as bicyclo[3.1.1]heptane derivatives, share structural similarities but may differ in functional groups and reactivity.
Aza-bicyclo[3.1.1]heptanes: These compounds contain a nitrogen atom in the bicyclic core, which can alter their chemical properties and biological activity.
Uniqueness
Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications .
特性
IUPAC Name |
methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11;/h2-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSGZXWTWXLQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-4-chloropyrido[4,3-d]pyrimidine](/img/structure/B8054193.png)


![2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B8054228.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B8054244.png)
![(5-Aminobicyclo[3.2.1]octan-1-yl)methanol hydrochloride](/img/structure/B8054256.png)
![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8054263.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8054272.png)
